Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate
CAS No.: 1221722-48-0
Cat. No.: VC2986707
Molecular Formula: C9H12NNaO2S
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221722-48-0 |
|---|---|
| Molecular Formula | C9H12NNaO2S |
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | sodium;2-(4-tert-butyl-1,3-thiazol-2-yl)acetate |
| Standard InChI | InChI=1S/C9H13NO2S.Na/c1-9(2,3)6-5-13-7(10-6)4-8(11)12;/h5H,4H2,1-3H3,(H,11,12);/q;+1/p-1 |
| Standard InChI Key | FWEHHLQBWRQDDN-UHFFFAOYSA-M |
| SMILES | CC(C)(C)C1=CSC(=N1)CC(=O)[O-].[Na+] |
| Canonical SMILES | CC(C)(C)C1=CSC(=N1)CC(=O)[O-].[Na+] |
Introduction
Chemical Structure and Properties
| Property | Value |
|---|---|
| CAS Number | 1221722-48-0 |
| Molecular Formula | C₉H₁₂NNaO₂S |
| Molecular Weight | 221.25 g/mol |
| Appearance | Typically a solid at room temperature |
| Solubility | Water-soluble (sodium salt form) |
The structural components of this compound include a thiazole ring (a five-membered heterocycle containing a sulfur and nitrogen atom), a tert-butyl substituent at the 4-position of the thiazole ring, and a sodium acetate moiety attached at the 2-position. This arrangement gives the molecule its characteristic reactivity and potential applications in synthetic chemistry .
Synthesis and Production Methods
The production of Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate involves specific chemical reactions and can be achieved through several synthetic routes.
Common Synthetic Pathway
The primary synthetic route involves the reaction of 4-tert-butyl-1,3-thiazole with sodium acetate under controlled conditions. This process typically follows these general steps:
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Preparation of the 4-tert-butyl-1,3-thiazole precursor
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Reaction with an appropriate acetate source
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Formation of the sodium salt
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Purification of the final product
Industrial Optimization
For industrial-scale production, continuous flow reactors can be employed to improve yield and purity. Reaction monitoring can be performed using analytical techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure product quality.
Alternative Synthesis Methods
Drawing from similar thiazole derivatives synthesis methods, a general procedure for thiazole-containing compounds often involves:
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To a solution of an appropriate halomethyl arene in DMF, the sodium salt of a mercapto compound (such as 2-mercapto-1,3-benzothiazole) is added.
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The reaction mixture is stirred overnight at room temperature.
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The mixture is then diluted with water and extracted with ethyl acetate.
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The combined organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and the solvent evaporated under reduced pressure.
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The products are either used in the next step as crude or purified by column chromatography .
Stability and Reactivity
Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate exhibits specific stability and reactivity characteristics that are important to consider for both storage and synthetic applications.
Reactivity Patterns
The reactivity of Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate is influenced by:
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The electronic properties imparted by the tert-butyl group
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The thiazole ring's ability to stabilize charged intermediates during reactions
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The acetate group's nucleophilic characteristics
Structural Influence on Reactivity
The tert-butyl substituent at the 4-position introduces steric hindrance, which can influence the compound's binding affinity and selectivity in various reactions. As a sodium salt, it readily dissociates in solution, which affects its behavior in biochemical assays and synthetic applications .
Comparative Analysis with Related Thiazole Compounds
To better understand the unique properties of Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate, a comparison with structurally similar compounds provides valuable insights.
Comparison with Other Thiazole Derivatives
Functional Group Effects
The tert-butyl group in Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate provides steric bulk that can influence reaction outcomes in ways different from compounds with smaller substituents like methyl groups. Similarly, the sodium acetate moiety confers water solubility that differs from ester derivatives of similar compounds .
Synthesis Applications in Complex Molecules
Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate has potential applications in the synthesis of more complex bioactive molecules, particularly those requiring functionalized thiazole components.
Medicinal Chemistry Applications
In medicinal chemistry, thiazole-containing compounds have been incorporated into structures with demonstrated antimalarial activity. For example, novel 2-mercapto-4-methyl-5-thiazoleacetic acid derivatives of 4,7-dichloroquinoline have been synthesized and tested for their β-haematin inhibition activity and in vivo activity against Plasmodium berghei ANKA infected mice .
Integration into Heterocyclic Systems
The compound's thiazole core makes it valuable for constructing more complex heterocyclic systems that are prevalent in pharmaceutical compounds. Its ability to participate in various coupling reactions enables the creation of diverse molecular architectures .
Example Reaction Schemes
Research has demonstrated that thiazole compounds can be incorporated into larger molecular structures through various synthetic strategies:
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